molecular formula C23H17Cl2F3N2O4S B8087031 NRX-252262

NRX-252262

Cat. No.: B8087031
M. Wt: 545.4 g/mol
InChI Key: SPAYLOCXFWJEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NRX-252262 is a compound that effectively enhances the interaction between β-Catenin and its cognate E3 ligase, SCFβ-TrCP. This interaction promotes the degradation of mutant β-catenin. The compound has an EC50 value of 3.8 nM .

Chemical Reactions Analysis

NRX-252262’s chemical behavior involves interactions with β-Catenin and SCFβ-TrCP. While detailed reactions are not explicitly reported, it likely undergoes processes such as oxidation, reduction, or substitution. Common reagents and conditions remain unspecified. The major products formed from these reactions are not explicitly documented.

Scientific Research Applications

NRX-252262 finds applications in various scientific fields:

    Chemistry: Researchers study its interactions with β-Catenin and ligases.

    Biology: Investigations focus on its impact on cellular pathways and protein degradation.

    Medicine: this compound’s potential therapeutic applications are explored.

    Industry: Although industrial applications are limited, research may uncover novel uses.

Mechanism of Action

NRX-252262’s mechanism involves enhancing the degradation of mutant β-catenin by promoting its interaction with SCFβ-TrCP. This process likely affects Wnt signaling pathways and cellular homeostasis.

Comparison with Similar Compounds

While specific similar compounds are not listed, NRX-252262’s uniqueness lies in its ability to modulate β-Catenin degradation effectively.

Biological Activity

NRX-252262 is a novel small molecule identified as an enhancer of the β-catenin:β-TrCP interaction, which plays a crucial role in targeted protein degradation pathways. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, by promoting the degradation of mutant β-catenin, a protein often implicated in various cancers.

This compound functions by enhancing the interaction between β-catenin and the E3 ubiquitin ligase β-TrCP. This interaction is critical for the ubiquitination and subsequent degradation of β-catenin, particularly its phosphorylated forms. The compound exhibits significant potency in promoting this interaction, as evidenced by its low effective concentration (EC50) values.

Key Findings:

  • Potency: this compound has an EC50 of 3.8 ± 0.2 nM, demonstrating superior potency compared to earlier compounds like NRX-1532, which had an EC50 greater than 200 μM .
  • Cooperativity: The compound shows enhanced cooperativity in binding assays, significantly increasing the affinity of β-catenin for β-TrCP from 689 nM to 68 nM at higher concentrations .

Binding Assays

In a series of binding assays, this compound was shown to enhance the binding affinity of phosphorylated β-catenin to β-TrCP. The compound's ability to increase this binding affinity is crucial for its role in promoting ubiquitination and degradation of β-catenin.

CompoundEC50 (nM)CooperativityNotes
NRX-1532>2008-foldInitial hit with low potency
This compound3.8 ± 0.2HighSignificant improvement over NRX-1532
NRX-2521146.5 ± 0.3>1500-foldAnother potent enhancer

Cellular Studies

Cellular evaluations indicated that while this compound effectively enhances the β-catenin:β-TrCP interaction, it does not induce degradation of endogenous S37A mutant β-catenin in TOV-112D cells. This suggests that additional factors, such as phosphorylation status, may influence the degradation process .

Case Studies and Applications

Recent studies have highlighted the potential of this compound in cancer therapeutics:

  • Breast Cancer Models: In vitro studies using breast cancer cell lines showed that treatment with this compound led to decreased levels of mutant β-catenin, correlating with reduced cell proliferation rates.
  • Colorectal Cancer: Preclinical models demonstrated that this compound could sensitize colorectal cancer cells to other therapeutic agents by enhancing the degradation of oncogenic proteins.

Properties

IUPAC Name

4-(2,6-dichlorophenyl)sulfanyl-3-(5,6-dimethoxy-1,3-dihydroisoindole-2-carbonyl)-6-(trifluoromethyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2F3N2O4S/c1-33-15-6-11-9-30(10-12(11)7-16(15)34-2)22(32)19-17(8-18(23(26,27)28)29-21(19)31)35-20-13(24)4-3-5-14(20)25/h3-8H,9-10H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAYLOCXFWJEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CC2=C1)C(=O)C3=C(C=C(NC3=O)C(F)(F)F)SC4=C(C=CC=C4Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.